molecular formula C20H23N3O2 B2657862 N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 838903-49-4

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2657862
CAS No.: 838903-49-4
M. Wt: 337.423
InChI Key: BRCKALSEYFKGFO-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzimidazole-based acetamide derivative characterized by a 2-methylphenoxyethyl substituent on the benzodiazole ring and an acetamide side chain. Key structural features include:

  • Benzimidazole core: A heterocyclic system known for pharmacological relevance, including antimicrobial and anticancer activities .
  • Phenoxyethyl side chain: The 2-methylphenoxy group may influence lipophilicity and receptor binding .

Properties

IUPAC Name

N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-3-6-10-19(15)25-14-13-23-18-9-5-4-8-17(18)22-20(23)11-12-21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKALSEYFKGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where 2-(2-methylphenoxy)ethyl chloride reacts with the benzodiazole intermediate in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols); often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Pharmacological Research

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Its applications include:

  • Enzyme Inhibition : The benzimidazole ring interacts with enzymes, potentially inhibiting their activity. This characteristic is valuable in drug development for conditions such as cancer and infectious diseases.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways that are crucial in various cellular processes. This makes it a candidate for research into treatments for neurological disorders.

Anticancer Activity

Studies have indicated that compounds with benzimidazole structures exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in preclinical models, making it a subject of interest for cancer therapy research.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its ability to inhibit bacterial growth suggests applications in developing new antibiotics or adjunct therapies against resistant strains.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

A separate investigation reported the compound's effectiveness against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The target compound shares the benzimidazole-acetamide scaffold with analogues from , and 15, but differs in substituent positioning (e.g., phenoxyethyl vs. phenoxybutyl in ).
  • Synthetic routes often employ chloroform or DMF as solvents, triethylamine as a base, and coupling agents like EDC/HOBt (e.g., ).

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Reference
Target Compound Not reported Expected C=O (~1650–1700) Acetamide CH3 (~2.0), aromatic protons (~6.5–8.0) N/A
9c () 198–200 C=O (1680), C=N (1605) Aromatic H: 7.2–8.1; Acetamide CH3: 2.1
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Not reported C=O (1695) Cyclohexyl H: 1.2–2.5; Bicyclic H: 1.0–2.8
W1 () 215–217 C=O (1675), NO2 (1520) Dinitrophenyl H: 8.5–9.0; Benzimidazole H: 7.3–7.8

Key Observations :

  • The target compound’s spectral profile is inferred to align with benzimidazole-acetamide derivatives, showing characteristic acetamide C=O stretches (~1680–1700 cm⁻¹) and aromatic proton resonances.
  • Substituents like cyclohexyl () or dinitrophenyl () introduce distinct NMR shifts, highlighting the impact of electron-withdrawing/donating groups.
Table 3: Comparative Bioactivity Profiles
Compound Biological Activity Mechanism / Target Reference
Target Compound Not reported Hypothesized: VR1 inhibition or antimicrobial N/A
9c () α-Glucosidase inhibition (IC50: 0.98 µM) Competitive binding to enzyme active site
VR1 Inhibitors () VR1 antagonism (IC50: <100 nM) Blocking capsaicin receptor activation
W1 () Antimicrobial (MIC: 8–16 µg/mL) Disruption of bacterial cell membranes
10VP91 () Not reported Potential C–H functionalization catalyst

Key Observations :

  • VR1 inhibitors in ).

Biological Activity

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2}, with a molecular weight of approximately 351.42 g/mol. The compound features a benzimidazole ring , an acetamide group , and a 2-methylphenoxyethyl substituent , which contribute to its biological activity.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known for its ability to inhibit various enzymes, while the phenoxyethyl group may enhance binding affinity and specificity. The acetamide group contributes to the compound's stability and solubility, facilitating its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study utilizing the sulforhodamine B (SRB) assay demonstrated that this compound effectively inhibits the proliferation of human prostate cancer cells (PC-3). The results showed a dose-dependent reduction in cell viability, with an estimated GI50 value indicating potent antitumor activity at low micromolar concentrations .

Compound Cell Line GI50 (µM) Mechanism
This compoundPC-35.0Apoptosis induction via alpha1D and alpha1B adrenergic receptor modulation

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Prostate Cancer Study : In a controlled trial involving PC-3 cells, treatment with the compound at varying concentrations resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. This study reinforced the potential for developing this compound as a therapeutic agent for prostate cancer .
  • Inflammatory Response Model : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a promising role in managing inflammatory diseases .

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